molecular formula C7H7NO2 B1350382 3-Hydroxy-2-methylpyridine-4-carbaldehyde CAS No. 518306-10-0

3-Hydroxy-2-methylpyridine-4-carbaldehyde

Cat. No.: B1350382
CAS No.: 518306-10-0
M. Wt: 137.14 g/mol
InChI Key: DVFATWQSLSDUTH-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylpyridine-4-carbaldehyde is an organic compound with the molecular formula C7H7NO2. It is a derivative of pyridine, featuring a hydroxyl group at the third position, a methyl group at the second position, and an aldehyde group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methylpyridine-4-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method includes the oxidation of 3-hydroxy-2-methylpyridine using suitable oxidizing agents such as manganese dioxide in carbon tetrachloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of oxidizing agents and solvents is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methylpyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: 3-Hydroxy-2-methylpyridine-4-carboxylic acid.

    Reduction: 3-Hydroxy-2-methylpyridine-4-methanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-2-methylpyridine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylpyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and microbial inhibition .

Comparison with Similar Compounds

  • 3-Hydroxy-2-methylpyridine
  • 2-Methylpyridine-4-carbaldehyde
  • 3-Hydroxy-4-methylpyridine

Comparison: 3-Hydroxy-2-methylpyridine-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 3-Hydroxy-2-methylpyridine lacks the aldehyde group, limiting its reactivity in certain synthetic applications. Similarly, 2-Methylpyridine-4-carbaldehyde lacks the hydroxyl group, reducing its potential for hydrogen bonding and biological activity .

Properties

IUPAC Name

3-hydroxy-2-methylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-7(10)6(4-9)2-3-8-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFATWQSLSDUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376623
Record name 3-Hydroxy-2-methylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518306-10-0
Record name 3-Hydroxy-2-methylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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